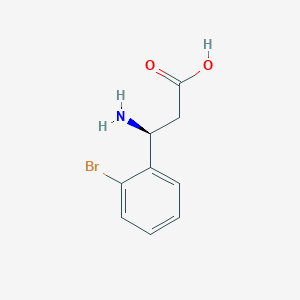

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3S)-3-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETRFEPZCAGEMK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270074 | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-34-1 | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275826-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-2-bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(2-bromophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-3-Amino-3-(2-bromophenyl)-propionic acid, a chiral building block of significant interest in pharmaceutical research and development. The document delves into its chemical identity, stereoselective synthesis, analytical characterization, and its potential applications, particularly in the context of neurological disorders. By synthesizing information from established chemical principles and available data on analogous compounds, this guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction: The Significance of a Chiral Scaffold

(S)-3-Amino-3-(2-bromophenyl)-propionic acid, a non-proteinogenic β-amino acid, has emerged as a valuable intermediate in medicinal chemistry. Its structure, featuring a chiral center, a bromine-substituted aromatic ring, and both amino and carboxylic acid functionalities, offers a unique combination of properties for the synthesis of complex molecular architectures. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. Furthermore, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a modulator of GABAergic neurotransmission, a key pathway implicated in a range of neurological disorders. This guide will explore the synthesis, characterization, and potential biological relevance of this intriguing molecule.

Chemical Identity and Properties

A clear understanding of the fundamental properties of (S)-3-Amino-3-(2-bromophenyl)-propionic acid is paramount for its effective use in research.

| Property | Value | Source |

| Chemical Name | (3S)-3-amino-3-(2-bromophenyl)propanoic acid | [1] |

| CAS Number | 275826-34-1 | |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | White to off-white solid or powder | [3] |

| Purity | Typically ≥97% | [4] |

| SMILES | C1=CC=C(C(=C1)C@H(CC(=O)O)N)Br | [1] |

| InChI Key | OETRFEPZCAGEMK-QMMMGPOBSA-N | [1] |

Stereoselective Synthesis: A Proposed Methodology

Proposed Synthetic Pathway: Chiral Auxiliary-Mediated Synthesis

This proposed synthesis leverages the well-established Evans' chiral auxiliary methodology, which allows for high diastereoselectivity in alkylation reactions.

Caption: Proposed synthetic workflow for (S)-3-Amino-3-(2-bromophenyl)-propionic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Racemic 3-Amino-3-(2-bromophenyl)-propionic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash with cold ethanol. The crude racemic 3-Amino-3-(2-bromophenyl)-propionic acid can be further purified by recrystallization.

Step 2: Chiral Resolution

-

Acylation: React the racemic β-amino acid with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a base (e.g., 4-dimethylaminopyridine - DMAP) in an aprotic solvent like dichloromethane (DCM).

-

Diastereomer Separation: The resulting diastereomeric mixture can be separated by fractional crystallization or column chromatography on silica gel. The choice of solvent system for crystallization or elution is crucial and needs to be optimized.

-

Hydrolysis: The desired diastereomer is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary. For example, treatment with aqueous lithium hydroxide followed by acidification will yield the enantiomerically pure (S)-3-Amino-3-(2-bromophenyl)-propionic acid.

-

Auxiliary Recovery: The chiral auxiliary can often be recovered and reused.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Data (Representative)

While a comprehensive public database of the spectra for this specific compound is not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm.

-

CH(N) Proton: A multiplet around 4.5-5.0 ppm.

-

CH₂ Protons: Two diastereotopic protons appearing as a multiplet or two distinct signals between 2.5-3.0 ppm.

-

NH₂ Protons: A broad singlet, the chemical shift of which is solvent and concentration-dependent.

-

COOH Proton: A broad singlet at a downfield chemical shift (>10 ppm), often not observed in deuterated protic solvents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (COOH): A signal around 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of 120-140 ppm, including the carbon attached to bromine.

-

CH(N) Carbon: A signal around 50-55 ppm.

-

CH₂ Carbon: A signal around 40-45 ppm.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 244.9973 and 246.9952, showing the characteristic isotopic pattern for a bromine-containing compound.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (S)-3-Amino-3-(2-bromophenyl)-propionic acid is a critical quality attribute. Chiral HPLC is the gold standard for its determination.

Proposed Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for the separation of enantiomers of amino acid derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Workflow for Chiral HPLC Analysis:

Caption: A proposed workflow to evaluate the interaction of (S)-3-Amino-3-(2-bromophenyl)-propionic acid with GABA receptors.

Conclusion and Future Directions

(S)-3-Amino-3-(2-bromophenyl)-propionic acid is a chiral building block with considerable potential in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a wide array of novel compounds, while its structural similarity to GABA suggests a plausible and exciting avenue for the development of new therapeutics for neurological disorders. Future research should focus on elucidating its precise biological targets and mechanism of action, as well as exploring its utility in the synthesis of novel bioactive molecules. This technical guide provides a solid foundation for researchers to embark on such investigations, paving the way for new discoveries and therapeutic innovations.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Supplier of S-3-Amino-3-(2-bromophenyl)propionic acid: High Purity Pharmaceutical Intermediate. [Link]

-

3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. [Link]

-

Pharmaffiliates. (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemscene.com [chemscene.com]

- 3. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]

- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Introduction: The Strategic Importance of Chiral β-Amino Acids in Drug Discovery

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a non-proteinogenic, chiral β-amino acid. Unlike their α-amino acid counterparts that form the primary basis of natural proteins, β-amino acids possess an additional carbon in their backbone. This seemingly minor structural alteration imparts significant and advantageous properties, making them highly valuable building blocks for drug development professionals.[1] The incorporation of β-amino acids into peptide-based therapeutics can induce stable secondary structures (e.g., helices and sheets) and, most critically, confer enhanced resistance to proteolytic degradation by enzymes in the body.[2] This increased metabolic stability is a paramount objective in transforming peptide drug candidates into viable therapeutics with improved pharmacokinetic profiles.

The specific molecule, this compound, offers further strategic advantages. The stereochemically defined '(S)' configuration is crucial for specific molecular recognition and binding to biological targets. Furthermore, the ortho-bromophenyl moiety serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures and the exploration of a diverse chemical space during lead optimization.[1] This guide provides a comprehensive overview of the core physical properties of this compound and outlines the rigorous experimental methodologies required for its characterization, ensuring data integrity for research and development applications.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physical properties of a drug candidate or intermediate is non-negotiable for process development, formulation, and quality control. The data for this compound are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₁₀BrNO₂ | - |

| Molecular Weight | 244.09 g/mol | - |

| CAS Number | 275826-34-1 | [3][4] |

| Appearance | White to off-white solid | Expected, based on analogs[1] |

| Melting Point (°C) | Data not available in searched literature. | See Protocol 1 for determination. |

| Solubility | Data not available in searched literature. | See Protocol 2 for determination. |

| Specific Optical Rotation | Data not available in searched literature. | See Protocol 3 for determination. |

| pKa (Carboxyl Group) | Data not available in searched literature. | See Protocol 4 for determination. |

| pKa (Amino Group) | Data not available in searched literature. | See Protocol 4 for determination. |

Workflow for Comprehensive Physicochemical Characterization

The following diagram illustrates the logical workflow for the complete characterization of a new batch of this compound, ensuring its identity, purity, and structural integrity.

Caption: Workflow for Synthesis and Characterization.

Experimental Protocols for Physicochemical Analysis

The following protocols are presented as self-validating systems. Each step is designed to ensure accuracy and reproducibility, which are critical for regulatory submissions and inter-laboratory data consistency.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range typically indicates the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat to approximately 20 °C below the approximate melting point.

-

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The melting point of a closely related analog, 3-(2-Bromophenyl)propionic acid, is reported as 98-102 °C, which can serve as an initial, rough estimate for setting the instrument's temperature range.

Protocol 2: Solubility Profiling

Causality: Understanding solubility in various aqueous and organic solvents is critical for designing reaction conditions, purification strategies (crystallization), and for future formulation development.

Methodology (Kinetic Solubility Screen):

-

Solvent Selection: Prepare a panel of relevant solvents, including but not limited to: Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).

-

Sample Preparation: Weigh 1-2 mg of the compound into individual glass vials.

-

Solvent Addition: Add the selected solvent stepwise (e.g., in 50 µL increments) to each vial.

-

Equilibration: After each addition, vortex the vial vigorously for 1-2 minutes. Use sonication if necessary to break up aggregates.

-

Observation: Visually inspect for complete dissolution against a contrasting background.

-

Quantification: Record the total volume of solvent required to fully dissolve the sample and calculate the approximate solubility (e.g., in mg/mL). For samples that are highly soluble or practically insoluble, the results should be reported as such (e.g., >20 mg/mL or <0.1 mg/mL).

Protocol 3: Specific Optical Rotation

Causality: As a chiral molecule, the specific optical rotation is a defining physical constant that confirms the enantiomeric identity and can be used to assess enantiomeric purity. The sign (+ or -) and magnitude of the rotation are unique to the (S)-enantiomer under specific conditions.

Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 25-50 mg of the sample (record weight to 0.1 mg).

-

Dissolve the sample in a precise volume (e.g., 5.00 mL) of a specified solvent (Methanol is a common choice). Ensure the solution is clear and free of particulates.

-

-

Instrumentation:

-

Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Calibrate the instrument with a blank (the pure solvent).

-

Rinse and fill the sample cell (typically 1 dm path length) with the prepared solution, ensuring no air bubbles are present.

-

-

Measurement:

-

Record the observed rotation (α) at a constant, specified temperature (e.g., 20 °C or 25 °C).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α]_D^T = α / (c * l)

-

Where:

-

T is the temperature in °C.

-

D refers to the sodium D-line.

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

-

Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent used, e.g., [α]_D^25 = -X.X° (c 1.0, Methanol).

Spectroscopic and Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its covalent structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule in solution. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

Aromatic Protons (4H): Expected in the range of δ 7.2-7.8 ppm. Due to the ortho-bromo substituent, these protons will form a complex multiplet pattern.

-

Methine Proton (1H, CH-N): Expected around δ 4.2-4.5 ppm. This proton is adjacent to the chiral center and will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the two diastereotopic methylene protons.

-

Methylene Protons (2H, CH₂-C=O): Expected around δ 2.6-2.9 ppm. These two protons are diastereotopic due to the adjacent chiral center and will likely appear as two separate multiplets, each integrating to 1H. They will show geminal coupling to each other and vicinal coupling to the methine proton.

-

Carboxylic Acid Proton (1H, COOH): Expected as a broad singlet at δ > 12 ppm. Its chemical shift can be highly variable and concentration-dependent.

-

Amine Protons (2H, NH₂): Expected as a broad singlet. Its chemical shift is also variable.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

Carbonyl Carbon (C=O): Expected around δ 172-175 ppm.

-

Aromatic Carbons (6C): Expected in the range of δ 120-140 ppm. The carbon bearing the bromine (C-Br) will be shifted to ~δ 122 ppm, while the carbon attached to the propionic acid chain will be around δ 138-140 ppm. The other four aromatic carbons will appear in the typical aromatic region.

-

Methine Carbon (CH-N): Expected around δ 50-55 ppm.

-

Methylene Carbon (CH₂): Expected around δ 38-42 ppm.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, confirming the elemental composition. Tandem MS (MS/MS) reveals fragmentation patterns that are characteristic of the molecule's structure.

Expected Fragmentation Pattern (Electrospray Ionization, Positive Mode):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 244.0022 and 246.0002, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom.

-

Key Fragments: β-amino acids can exhibit unusual fragmentation.[2] Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O, or the loss of the amino group. The bromophenyl cation (m/z 155/157) would be an expected and highly stable fragment.

The diagram below outlines the workflow for structural verification.

Caption: Workflow for Spectroscopic Structural Verification.

References

-

Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, NIH. Available at: [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

- CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.

-

3-Amino-3-(2-bromophenyl)-propionic Acid: A Versatile Building Block for Pharma. Medium. Available at: [Link]

-

Supplier of S-3-Amino-3-(2-bromophenyl)propionic acid: High Purity Pharmaceutical Intermediate. LinkedIn. Available at: [Link]

- CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.

-

(12) United States Patent. Googleapis. Available at: [Link]

- CN101982458A - 3-amino-3-arylpropionic acid and preparation method thereof. Google Patents.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

-

(R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. AMERICAN ELEMENTS. Available at: [Link]

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH. Available at: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

-

A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC, NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid in Organic Solvents

Introduction

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral amino acid derivative that holds potential as a valuable building block in the synthesis of novel pharmaceutical compounds.[1][2] Its structural features, including a stereocenter, an amino group, a carboxylic acid group, and a brominated phenyl ring, make it an interesting candidate for the development of new therapeutic agents.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in drug discovery and development. From synthetic reaction design and purification to formulation and bioavailability, understanding and quantifying solubility is a cornerstone of successful pharmaceutical research.

Theoretical Framework: Factors Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[1][3][4] For a molecule like this compound, several key factors dictate its solubility in a given organic solvent:

-

Polarity: The molecule possesses both polar (amino and carboxylic acid groups) and non-polar (bromophenyl ring) regions. The amino and carboxyl groups can exist in a zwitterionic form, creating a large dipole moment and the capacity for strong electrostatic interactions. The bromophenyl group, while containing a polar carbon-bromine bond, is predominantly non-polar and will favor interactions with non-polar solvents through van der Waals forces.

-

Hydrogen Bonding: The amino and carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, aprotic polar solvents like DMSO) are likely to be more effective at solvating the molecule than non-polar aprotic solvents (e.g., hexane, toluene).

-

Molecular Size and Shape: The relatively large and rigid bromophenyl group can present steric hindrance, potentially limiting the effective interaction between the polar functional groups and the solvent molecules.[5]

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is by measuring its thermodynamic solubility . This is the concentration of the solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[7][8] The shake-flask method is the gold standard for this determination.[9]

Distinction: Thermodynamic vs. Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: Represents the true equilibrium state and is a fundamental, reproducible property of the compound.[7][8]

-

Kinetic Solubility: Often measured in high-throughput screening, it is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[11]

For the purpose of obtaining a definitive physicochemical parameter for this compound, the determination of thermodynamic solubility is paramount.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines a robust procedure for determining the thermodynamic solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (solid powder)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification

-

Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask solubility determination process:

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine the point at which the concentration of the dissolved compound no longer increases.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by gravity or gentle centrifugation.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the obtained solubility data, the following checks should be integrated into the protocol:

-

Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to ensure that a significant amount of the compound did not degrade.

-

Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the equilibration period.[7]

-

Reversibility: The experiment can be approached from both undersaturation (as described above) and supersaturation. A supersaturated solution can be prepared by dissolving the compound at a higher temperature and then allowing it to cool to the target temperature. The equilibrium solubility should be the same regardless of the starting point.[7]

Data Presentation and Interpretation

The solubility data for this compound in various organic solvents should be summarized in a clear and concise table. While specific data is not available, the following table serves as a template for presenting the results of the described experimental protocol.

| Organic Solvent | Solvent Polarity Index | Hydrogen Bonding Capacity | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | Non-polar, aprotic | Experimental Value |

| Toluene | 2.4 | Non-polar, aprotic | Experimental Value |

| Dichloromethane | 3.1 | Polar, aprotic | Experimental Value |

| Ethyl Acetate | 4.4 | Polar, aprotic | Experimental Value |

| Acetone | 5.1 | Polar, aprotic | Experimental Value |

| Isopropanol | 3.9 | Polar, protic | Experimental Value |

| Ethanol | 4.3 | Polar, protic | Experimental Value |

| Methanol | 5.1 | Polar, protic | Experimental Value |

| Acetonitrile | 5.8 | Polar, aprotic | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, aprotic | Experimental Value |

Note: Solvent Polarity Index is a relative measure.

The interpretation of this data will provide valuable insights into the physicochemical properties of the compound and guide its application in:

-

Synthetic Chemistry: Choosing appropriate solvents for reactions and purification (e.g., crystallization).

-

Preformulation: Selecting suitable solvent systems for formulation development, particularly for liquid dosage forms.

-

Analytical Method Development: Identifying appropriate mobile phases for chromatographic separations.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide an initial estimate of solubility. Approaches such as the SAFT-γ Mie group-contribution method have been used to predict the solubility of amino acids and peptides in various solvents.[10][11][13][14] These models use group interaction parameters to calculate the phase behavior of complex molecules. While these predictions can be a valuable guide in early-stage research, they are not a substitute for experimental determination, especially for novel compounds.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding the factors that govern its solubility and a detailed, robust experimental protocol for its determination using the shake-flask method. By adhering to the principles of scientific integrity and implementing self-validating checks, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Avdeef, A. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Zhou, T., & Tang, Y. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2020). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Bou-Fakhreddine, S., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]

-

Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. byjus.com [byjus.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid molecular structure

An In-Depth Technical Guide to (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Abstract

This compound is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry and drug development. Its unique structural features—a stereodefined center, a reactive bromophenyl moiety, and the β-amino acid backbone—confer significant potential for constructing complex molecular architectures and modulating biological activity. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and applications, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We delve into the causality behind its utility, offering insights into its role as a strategic intermediate for creating novel therapeutic agents, particularly those targeting the central nervous system.

Molecular Identity and Physicochemical Properties

This compound, also known as (S)-2-Bromo-β-phenylalanine, is a derivative of β-phenylalanine with a bromine atom at the ortho-position of the phenyl ring.[1] The "(S)" designation defines the stereochemistry at the chiral carbon (C3), which is crucial for stereospecific interactions with biological targets.

The presence of the bromine atom significantly influences the molecule's electronic properties and provides a synthetic handle for further molecular elaboration, such as cross-coupling reactions.[2] This makes it a highly versatile intermediate in multi-step syntheses.[3]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 275826-34-1 | [4][5][6][7] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][4][8] |

| Molecular Weight | 244.09 g/mol | [1][4] |

| IUPAC Name | (3S)-3-amino-3-(2-bromophenyl)propanoic acid | [5] |

| SMILES | C1=CC=C(C(=C1)O)N)Br | [4][5] |

| InChI Key | OETRFEPZCAGEMK-QMMMGPOBSA-N | [5][6] |

| Appearance | White solid | [9] |

| Purity | Typically ≥95-98% | [4][6] |

| Storage | 0-8°C, protect from light | [4][9] |

| XLogP3 (Computed) | -1.3 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Synthesis and Chiral Control

The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. For aryl-substituted derivatives like this compound, synthetic strategies must effectively control the stereocenter. While specific proprietary methods may exist, a common and illustrative approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.

A generalized, plausible synthetic route can be adapted from established methods for related 3-amino-3-arylpropionic acids.[10] One such conceptual workflow is the Mannich-type reaction, followed by resolution.

Experimental Protocol: Representative Synthesis via Racemic Intermediate and Resolution

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Part A: Synthesis of Racemic 3-Amino-3-(2-bromophenyl)-propionic acid

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol, add ammonium acetate (2.0 eq).

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms the racemic β-amino acid.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Filter the crude product, wash with cold ethanol, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed to improve purity.

Part B: Chiral Resolution

-

Diastereomeric Salt Formation: Dissolve the racemic product in a suitable solvent (e.g., methanol). Add a chiral resolving agent (0.5 eq), such as (R)-(-)-mandelic acid or another chiral acid/base.

-

Selective Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize. The choice of solvent is critical here; extensive screening may be required to achieve efficient separation.

-

Isolation of Diastereomer: Filter the crystals and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a weak base (e.g., NaHCO₃ solution) to neutralize the resolving agent and liberate the free (S)-enantiomer of the β-amino acid.

-

Final Purification: Extract the desired enantiomer with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure. The final product's enantiomeric excess (ee) must be confirmed by chiral HPLC.

Structural Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the bromophenyl ring, a multiplet for the chiral proton at C3, two distinct signals for the diastereotopic protons at C2, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Shows distinct signals for each carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons (C2 and C3).

-

-

Mass Spectrometry (MS): Confirms the molecular weight (244.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of its presence.

-

Chiral High-Performance Liquid Chromatography (HPLC): Indispensable for determining the enantiomeric purity (enantiomeric excess, ee) of the final product by separating the (S) and (R) enantiomers using a chiral stationary phase.

Core Applications in Research and Development

The utility of this compound stems from its identity as a β-amino acid and its specific structural motifs. β-amino acids are of significant interest because they can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability against proteolytic degradation compared to their natural α-peptide counterparts.[11][12] This property is highly valuable in drug design.

Key Application Areas:

-

Pharmaceutical Development: The compound is a key building block for pharmaceuticals, especially those for neurological disorders.[5][9] Its rigid structure can help in designing molecules that fit precisely into the binding pockets of target proteins.

-

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., helices, sheets) and improve pharmacokinetic profiles.[12] The bromophenyl side chain can be used to probe interactions within a binding site or as a point for further modification.

-

Chemical Biology and Enzyme Inhibition: It serves as a scaffold for designing novel inhibitors for specific enzymes, aiding in the discovery of new therapeutic agents.[5]

-

Neurotransmitter Studies: The molecule is used in research related to neurotransmitter activity, helping scientists understand mechanisms of action in the central nervous system.[5]

The diagram below illustrates the central role of this molecule as a strategic intermediate in a hypothetical drug discovery workflow.

Caption: Synthetic workflow using the title compound as a key intermediate.

The true value of the 2-bromo-phenyl group is realized in synthetic transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities at a specific position. This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The logical relationship between the molecule's structural features and its applications is depicted below.

Caption: Relationship between molecular features and primary applications.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is intended for research use only.[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light as recommended.[4]

For detailed safety information, always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its pre-defined stereochemistry, inherent stability as a β-amino acid, and the synthetic versatility offered by the bromophenyl group make it an exceptionally valuable asset in the quest for novel and improved therapeutics. For researchers in drug discovery and chemical biology, understanding the properties and potential of this building block opens up new avenues for creating complex molecules with precisely tailored biological functions.

References

-

J&K Scientific. (S)-3-Amino-3-(2-bromophenyl)propionic acid. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

PubChem. 3-Amino-3-(2-bromophenyl)propanoic acid. [Link]

-

Pharmaffiliates. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. R-3-Amino-3-phenylpropionic Acid: High Purity Chiral Building Block for Pharmaceutical and Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond. [Link]

-

PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

-

American Elements. (R)-3-Amino-3-(2-Bromophenyl)Propionic Acid. [Link]

- Google Patents.

-

ResearchGate. Biological Applications of β-amino acids and its derivatives. [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

-

ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

-

National Institutes of Health (NIH). Bromodomain Inhibitors and Therapeutic Applications. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. jk-sci.com [jk-sci.com]

- 6. (S)-3-Amino-3-(2-bromophenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Chiral β-Aryl-β-Amino Acids

An In-Depth Technical Guide to the Synthesis of Chiral 3-Amino-3-Arylpropionic Acids

Chiral 3-amino-3-arylpropionic acids, a prominent subclass of β-amino acids, represent a cornerstone of modern medicinal chemistry and drug development. Their intrinsic structural features—a stereocenter at the β-position and an aromatic moiety—render them invaluable as building blocks for a vast array of biologically active molecules.[1][2][3] Unlike their α-amino acid counterparts, the incorporation of β-amino acids into peptide chains induces unique, stable secondary structures, such as helices and turns, leading to the creation of peptidomimetics with enhanced metabolic stability and specific biological activities.[4] These motifs are found in numerous natural products and are crucial components in the synthesis of blockbuster pharmaceuticals, including the side chain of the anticancer drug Taxol and the antidepressant Dapoxetine.[1]

The primary challenge in their synthesis lies in the precise control of the stereocenter at the C3 position. Consequently, a diverse portfolio of synthetic strategies has been developed to access these compounds in high enantiomeric purity. This guide provides a detailed examination of the most robust and field-proven methodologies, focusing on the underlying principles, experimental causality, and practical implementation. We will explore asymmetric conjugate additions, Mannich-type reactions, and biocatalytic transformations, offering researchers a comprehensive playbook for selecting and executing the optimal synthetic route.

Asymmetric Conjugate Addition: A Direct Path to the β-Amino Acid Scaffold

The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl system, such as a cinnamic ester, stands as one of the most direct and atom-economical methods for constructing the 3-amino-3-arylpropionic acid backbone.[4][5] The key to success is achieving high stereocontrol during the formation of the crucial C-N bond. This has been masterfully addressed through chiral auxiliaries, organocatalysis, and transition metal catalysis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical course of the conjugate addition.[6][7] After the key reaction, the auxiliary is cleaved and can often be recovered. This strategy provides predictable and high levels of diastereoselectivity.

Causality of Experimental Choice: The logic behind this approach is to create a chiral environment in close proximity to the reacting centers. The auxiliary's steric and electronic properties effectively shield one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the desired stereocenter. Auxiliaries derived from readily available natural products like amino acids are common.[7][8][9]

Workflow: Chiral Auxiliary-Mediated Michael Addition

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Experimental Protocol: Diastereoselective Addition of a Chiral Lithium Amide [5]

This protocol describes the highly diastereoselective 1,4-conjugate addition of a lithium amide derived from (R)-N-benzyl-α-methylbenzylamine to tert-butyl crotonate, a representative α,β-unsaturated ester.

-

Amide Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve (R)-N-benzyl-α-methylbenzylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Deprotonation: Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

-

Conjugate Addition: Add a solution of the α,β-unsaturated ester (e.g., tert-butyl cinnamate, 1.0 eq.) in anhydrous THF dropwise to the lithium amide solution at -78 °C. Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Deprotection: The crude product, containing the chiral amine attached at the β-position, is purified by flash chromatography. The N-benzyl and N-α-methylbenzyl groups are subsequently removed via hydrogenolysis (e.g., using H₂, Pd/C in methanol) to yield the free β-amino acid ester.

| Auxiliary/Method | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (R,R)-Pseudoephedrine | β-Alanine derivative | >95% | High | [8] |

| Evans' Oxazolidinone | N-Acyloxazolidinone | >98% | 85-95 | [9] |

| Chiral Lithium Amide | α,β-Unsaturated Esters | >95% | 70-90 | [5] |

| Table 1. Representative Data for Chiral Auxiliary-Mediated Syntheses. |

Asymmetric Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals.[10] For β-amino acid synthesis, chiral primary or secondary amines (e.g., derived from proline) and chiral Brønsted acids (e.g., chiral phosphoric acids) are particularly effective.[11][12][13]

Causality of Experimental Choice: Amine catalysts operate by forming a transient chiral enamine or iminium ion with the substrate, which then undergoes a stereoselective reaction. The catalyst's defined three-dimensional structure dictates the facial selectivity of the subsequent bond formation. Chiral phosphoric acids act as bifunctional catalysts, activating the electrophile through hydrogen bonding while simultaneously orienting the nucleophile.[11]

Catalytic Cycle: Enamine-Mediated Michael Addition

Caption: A typical enamine catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Organocatalytic Michael Addition to a Nitroalkene [14]

-

Setup: To a vial containing a magnetic stir bar, add the β-aryl-nitroalkene (1.0 eq.), the aldehyde (e.g., isobutyraldehyde, 2.0 eq.), and the chiral amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq.) in an appropriate solvent (e.g., toluene or chloroform).

-

Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched γ-nitroaldehyde.

-

Conversion: The resulting nitroaldehyde can be converted to the desired β-amino acid through a sequence of oxidation of the aldehyde to a carboxylic acid and reduction of the nitro group to an amine.

Asymmetric Mannich Reaction: Building the Cα-Cβ Bond

The Mannich reaction, involving the addition of an enolate or its equivalent to an imine, is a powerful C-C bond-forming reaction for synthesizing β-amino acids.[10][14] Stereocontrol is typically achieved by using a chiral imine, most notably through the use of an Ellman's auxiliary.

N-tert-Butanesulfinyl Imines (Ellman's Auxiliary)

The use of enantiopure tert-butanesulfinamide as a chiral auxiliary has revolutionized the asymmetric synthesis of amines.[4] It reacts with aldehydes to form chiral N-tert-butanesulfinyl imines, which are exceptionally versatile electrophiles.

Causality of Experimental Choice: The sulfinyl group serves two critical functions: it is a powerful chiral directing group, and it can be cleaved under very mild acidic conditions. The nitrogen lone pair and the S=O bond coordinate to the enolate's metal cation, forming a rigid six-membered chair-like transition state that dictates the facial selectivity of the nucleophilic attack.[4]

Experimental Protocol: Addition of an Enolate to an N-tert-Butanesulfinyl Imine [4]

-

Imine Formation: In a flask, dissolve the aryl aldehyde (1.0 eq.) and (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq.) in THF. Add a Lewis acid catalyst (e.g., Ti(OEt)₄, 2.0 eq.) and stir the mixture at 60-70 °C for 5-8 hours. The resulting N-sulfinyl imine is typically used directly without purification after a simple workup.

-

Enolate Formation: In a separate flame-dried flask under argon, prepare the lithium enolate of an ester (e.g., by reacting lithium diisopropylamide (LDA) with methyl acetate) in THF at -78 °C.

-

Mannich Reaction: Add the solution of the chiral N-sulfinyl imine in THF to the pre-formed enolate solution at -78 °C. Stir the reaction for 3-6 hours at this temperature.

-

Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Auxiliary Cleavage: Dissolve the purified product in methanol and add a solution of HCl in dioxane. Stir at room temperature for 1 hour. Concentrate the mixture to afford the hydrochloride salt of the β-amino ester, from which the auxiliary can be recovered.

| Aryl Group | Enolate Source | Diastereomeric Ratio | Yield (%) | Reference |

| Phenyl | Methyl Acetate | 96:4 | 85 | [4] |

| 4-Methoxyphenyl | Ethyl Acetate | 98:2 | 91 | [4] |

| 2-Naphthyl | tert-Butyl Thioacetate | >99:1 | 78 | [4] |

| Table 2. Representative Data for Mannich Additions to Chiral N-tert-Butanesulfinyl Imines. |

Biocatalytic Strategies: The Power of Enzymes

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral compounds.[15] Enzymes operate under mild conditions (aqueous media, room temperature) and often display near-perfect enantioselectivity, making them ideal for pharmaceutical synthesis.

Kinetic Resolution with ω-Transaminases

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. ω-Transaminases (ω-TAs) are particularly effective for resolving racemic β-amino acids.[16]

Causality of Experimental Choice: These enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor. When presented with a racemic mixture of a β-amino acid, a stereoselective ω-TA (e.g., an (S)-selective enzyme) will preferentially recognize and deaminate the (S)-enantiomer, leaving the (R)-enantiomer untouched and therefore enantioenriched.[16][17] While the maximum theoretical yield is 50%, the enantiomeric excess of the remaining product can be excellent (>99%).

Diagram: Kinetic vs. Dynamic Kinetic Resolution

Caption: Comparison of kinetic resolution and dynamic kinetic resolution workflows.

Experimental Protocol: Kinetic Resolution of rac-β-Phenylalanine [16]

-

Reaction Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.

-

Enzyme and Substrates: In a temperature-controlled vessel (e.g., 37 °C), add the racemic 3-amino-3-phenylpropionic acid (e.g., 10 mM) and the amino acceptor, pyruvate (1.2 eq.).

-

Initiation: Add the purified ω-transaminase from Burkholderia graminis to the solution to initiate the reaction.

-

Monitoring: Monitor the reaction progress by HPLC using a chiral column to determine the conversion and the enantiomeric excess of the remaining (R)-β-amino acid.

-

Workup: Once ~50% conversion is reached, stop the reaction by adding acid (e.g., HCl) to denature the enzyme. The product can be isolated from the reaction mixture using ion-exchange chromatography.

| Substrate | Enzyme Source | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| rac-β-Phenylalanine | Burkholderia graminis | ~50 | >99% (R) | [16] |

| rac-β-Homophenylalanine | B. graminis | ~50 | >99% (R) | [16] |

| Table 3. Representative Data for Biocatalytic Kinetic Resolution. |

Conclusion and Future Outlook

The synthesis of chiral 3-amino-3-arylpropionic acids has matured into a sophisticated field with a powerful arsenal of methodologies. Chiral auxiliary-based approaches offer reliability and high diastereoselectivity, though they require stoichiometric amounts of the auxiliary and additional protection/deprotection steps. The ascent of asymmetric catalysis, particularly organocatalysis, provides a more elegant and atom-economical route, often affording high enantioselectivities with low catalyst loadings. Finally, biocatalysis has emerged as a formidable strategy, prized for its exceptional selectivity and environmentally friendly reaction conditions, making it increasingly attractive for large-scale industrial production.

The choice of method ultimately depends on the specific target molecule, required scale, and available resources. For laboratory-scale synthesis requiring high predictability, auxiliary-based methods remain a go-to choice. For developing efficient and scalable processes, catalytic methods (organo-, metal-, or bio-) are the future. As the demand for enantiomerically pure pharmaceuticals grows, the continued innovation in these catalytic systems will undoubtedly pave the way for even more efficient and sustainable syntheses of these vital chiral building blocks.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, Washington University in St. Louis. [Link]

-

Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39, 1656-1691. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819–7832. [Link]

-

Brackett, N. S., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(7), 859–861. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946. [Link]

-

Soni, P., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 198, 29-35. [Link]

-

Al-Zoubi, R. M. (2018). Recent Advances in the Catalytic Asymmetric Synthesis of β²- and β²,²-Amino Acids. ChemistrySelect, 3(32), 9205-9226. [Link]

-

Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. [Link]

-

Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(15), 9482-9489. [Link]

-

Schulz, T., et al. (2020). Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]

-

Tan, K. L., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(46), 9373-9380. [Link]

-

Wang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13, 7192. [Link]

-

Comer, E., et al. (2007). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry, 5(20), 3299-3304. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Kiss, L., et al. (2021). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 26(11), 3376. [Link]

-

Avenoza, A., et al. (2007). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 11(13), 1149-1175. [Link]

-

Pharmaffiliates. (2026). Boosting Drug Discovery: The Role of Specialty Amino Acids. Pharmaffiliates. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

-

Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3576-3587. [Link]

-

ResearchGate. (2002). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. ResearchGate. [Link]

-

ResearchGate. (2022). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

- Bovy, P. R., et al. (2000). Process of preparing 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Waser, M., et al. (2016). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Organic Letters, 18(1), 136-139. [Link]

- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Pidgeon, G. L., & Batey, R. A. (2022). Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journal of Organic Chemistry, 18, 1341-1351. [Link]

-

Pesciaioli, F., & Bertuzzi, G. (2020). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Beilstein Journal of Organic Chemistry, 16, 2696-2733. [Link]

-

Wikipedia. (n.d.). Methylation. Wikipedia. [Link]

-

Jamrógiewicz, M., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349-2377. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

ResearchGate. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate. [Link]

-

Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Recent publications. University of Zaragoza. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]

- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts [beilstein-journals.org]

- 12. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asymmetricorganocatalysis.com [asymmetricorganocatalysis.com]

- 14. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Role of (S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Among the myriad of building blocks available to medicinal chemists, unnatural amino acids (UAAs) have garnered significant attention for their ability to enhance the stability, selectivity, and bioactivity of therapeutic agents[1]. (S)-3-Amino-3-(2-bromophenyl)propionic acid, a chiral β-amino acid derivative, has emerged as a particularly valuable scaffold. Its unique structural features—a stereochemically defined β-amino acid backbone, an aromatic phenyl ring, and a strategically positioned bromine atom—offer a trifecta of properties that are highly sought after in the design of next-generation therapeutics, particularly for neurological disorders[2][3].

This technical guide provides an in-depth exploration of the synthesis, properties, and medicinal chemistry applications of (S)-3-Amino-3-(2-bromophenyl)propionic acid. It is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the potential of this versatile building block.

The Architectural Significance of (S)-3-Amino-3-(2-bromophenyl)propionic Acid

The therapeutic potential of (S)-3-Amino-3-(2-bromophenyl)propionic acid stems from the synergistic interplay of its structural components:

-

The β-Amino Acid Core: The β-amino acid motif is a cornerstone of peptidomimetics and other bioactive molecules. Unlike their α-amino acid counterparts, β-amino acids can induce unique and stable secondary structures in peptides, such as helices and sheets, while also imparting enhanced resistance to enzymatic degradation[3][4]. This intrinsic stability makes them ideal for the development of orally bioavailable drugs with extended half-lives.

-

The Phenyl Ring: The phenyl group provides a rigid scaffold that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. This is crucial for achieving high binding affinity and selectivity.

-

The 2-Bromo Substituent: The ortho-positioned bromine atom is a key modulator of the molecule's physicochemical and pharmacological properties. Halogenation is a well-established strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and modulate lipophilicity[5]. The bromine atom can also serve as a synthetic handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies[6].

Synthesis of (S)-3-Amino-3-(2-bromophenyl)propionic Acid: A Methodological Overview

Proposed Synthetic Pathway: Modified Rodionov-Johnson Reaction

This proposed pathway involves the condensation of 2-bromobenzaldehyde with malonic acid and a chiral amine, followed by in-situ reduction and hydrolysis. The use of a chiral amine is crucial for inducing the desired (S)-stereochemistry at the C3 position.

Diagram of the Proposed Synthetic Workflow:

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

The Strategic Deployment of (S)-3-Amino-3-(2-bromophenyl)-propionic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of Chiral β-Amino Acids as High-Value Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is relentless. Among the privileged scaffolds, chiral β-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and metabolic stability to peptide and small-molecule drug candidates.[1] Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids allows for the formation of more stable secondary structures in peptidomimetics, offering improved resistance to enzymatic degradation. This guide provides an in-depth technical exploration of a particularly intriguing building block: (S)-3-Amino-3-(2-bromo-phenyl)-propionic acid. We will delve into its synthesis, physicochemical properties, and strategic applications, underscoring its value for researchers, scientists, and drug development professionals. This compound, with its defined stereochemistry and versatile chemical handles, serves as a cornerstone for the synthesis of complex molecules targeting a range of therapeutic areas, from neurological disorders to oncology.[2][3]

Physicochemical Properties and Strategic Advantages of the 2-Bromo-Phenyl Moiety

The unique characteristics of this compound make it a valuable asset in the drug discovery toolkit. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 275826-34-1 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [4] |

| Appearance | White to off-white solid/powder | [3] |

| Chirality | (S)-enantiomer | [1] |

The strategic placement of the bromine atom at the ortho position of the phenyl ring is a key design element. This substitution offers several distinct advantages in drug design:

-

Modulation of Physicochemical Properties: The bromo group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Induction of Specific Conformations: The steric bulk of the ortho-bromo substituent can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation. This can lead to enhanced binding affinity and selectivity for the target protein.

-

Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, which can improve the half-life of a drug candidate.

-

Versatile Chemical Handle: The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Asymmetric Synthesis of (S)-3-Amino-3-(2-bromophenyl)-propionic Acid: A Practical Guide

The enantiopurity of this building block is critical for its utility in developing stereospecific therapeutics. Several robust methods exist for the asymmetric synthesis of chiral β-amino acids. Below, we detail two field-proven, step-by-step methodologies: Chemoenzymatic Dynamic Kinetic Resolution and Rhodium-Catalyzed Asymmetric Hydrogenation.

Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of a Racemic β-Amino Ester

This powerful technique combines the high enantioselectivity of an enzyme with a compatible metal catalyst for in situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of 100% for the desired enantiomer.

Rationale for Experimental Choices:

-